(S)-(+)-1-Cbz-3-pyrrolidinol
Overview
Description
Determination of Absolute Configuration and Synthesis Analysis
The study described in paper focuses on the resolution of racemic N-CBZ-3-fluoropyrrolidine-3-methanol through preparative chiral HPLC. The absolute configuration of the enantiomers was determined using vibrational circular dichroism and further confirmed by a series of chemical synthesis steps. The synthesis involved the exchange of the CBZ protecting group with Boc, followed by oxidation and subsequent reactions to yield a product that was compared with authentic samples to establish the (R)-configuration of the enantiomer.
Molecular Structure Analysis
In paper , the molecular structure of (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide, a compound related to (S)-(+)-1-Cbz-3-pyrrolidinol, was elucidated. The compound was synthesized from Cbz-L-proline and characterized by NMR and MS. The crystal structure was determined using single-crystal X-ray diffraction, revealing the absolute S-configuration of the chiral center. The crystal structure was found to form a 1-dimensional network through intermolecular and intramolecular hydrogen bonds.
Chemical Reactions Analysis
The research in paper presents a one-step continuous flow synthesis method for pyrrole-3-carboxylic acids, which are structurally related to (S)-(+)-1-Cbz-3-pyrrolidinol. The method utilizes tert-butyl acetoacetates, amines, and 2-bromoketones, employing the HBr byproduct from the Hantzsch reaction to hydrolyze t-butyl esters in situ. This innovative approach allows for the synthesis of pyrrole-3-carboxamides, including CB1 inverse agonists, in a single continuous process.
Physical and Chemical Properties Analysis
Although the provided papers do not directly discuss the physical and chemical properties of (S)-(+)-1-Cbz-3-pyrrolidinol, the studies offer insights into related compounds. For instance, the synthesis and structural determination methods used in papers and can be applied to infer some of the physical properties, such as solubility and crystallinity, as well as chemical properties like reactivity and stability of the CBZ-protected pyrrolidinol derivatives.
Case Studies and Applications
The synthesis of (S)-5-Pyrrolidin-2-yl-1H-tetrazole, as reported in paper , represents a case study where an organocatalyst derived from L-proline, which is structurally similar to (S)-(+)-1-Cbz-3-pyrrolidinol, can catalyze organic reactions stereoselectively. The synthetic approach developed for this compound involves amide formation, dehydration, cyclization, and deprotection, showcasing the versatility and potential applications of pyrrolidine derivatives in organic synthesis and catalysis.
Scientific Research Applications
Electropolymerization Applications :
- Star-shaped dendritic molecules based on carboxylated carbazole (Cbz) and pyrrole (Pyr), including (S)-(+)-1-Cbz-3-pyrrolidinol, have been synthesized and characterized. These molecules are used for oxidative electropolymerization, producing stable electroactive films, indicating potential applications in electronic devices (Lellouche et al., 2011).
Synthesis of Constrained Oligopeptides :
- A study on pyrrole-based amino acids prepared through microwave-assisted reactions demonstrated the use of these compounds, including (S)-(+)-1-Cbz-3-pyrrolidinol, in the preparation of constrained oligopeptides, which are relevant in the development of pharmaceuticals (Alongi et al., 2005).
Fabrication of Functional Polypyrrole/MWCNT and Polycarbazole/MWCNT Composites :
- Research on the production of functional polypyrrole and polycarbazole composites using multi-walled carbon nanotubes (MWCNTs) highlights the role of (S)-(+)-1-Cbz-3-pyrrolidinol in creating nucleophilic nanosized phases. These composites have potential applications in materials science and nanotechnology (Goldman & Lellouche, 2010).
Development of Chiral Molecular Clefts :
- The compound has been used in the study of chiral 1,1′-binaphthyl molecular clefts for the complexation of excitatory amino-acid derivatives. This research could be significant for the development of new molecular recognition systems and sensors (Martinborough et al., 1995).
Synthesis of 1H-Pyrrol-2(3H)-one Derivatives :
- A study described the use of a chiral Cr(III)(salen)Cl complex for catalyzing the enantioselective intramolecular addition of tertiary enamides to ketones. This process, involving (S)-(+)-1-Cbz-3-pyrrolidinol, is crucial for producing enantioenriched 1H-pyrrol-2(3H)-one derivatives, which are important in medicinal chemistry (Yang et al., 2009).
Synthesis of Pyrrolidines and Spiropyrrolidines :
- Research on the asymmetric "clip-cycle" synthesis of pyrrolidines and spiropyrrolidines used Cbz-protected compounds. This method is significant for drug discovery, as these scaffolds are increasingly important in pharmaceuticals (Maddocks et al., 2020).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.
Future Directions
This involves predicting or proposing future research directions. This could include new synthetic routes, new reactions, potential applications, or investigations into the compound’s mechanism of action.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information might not be available. For a more detailed analysis, you may want to consult a chemistry textbook or a database like PubChem, SciFinder, or Reaxys. If you’re doing this as part of a research project, you might also want to consult with a chemistry professor or a librarian who specializes in chemistry. They can help guide your research and suggest additional resources.
properties
IUPAC Name |
benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLJFGOKYTZKMH-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60540851 | |
Record name | Benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60540851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-1-Cbz-3-pyrrolidinol | |
CAS RN |
100858-32-0 | |
Record name | Benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60540851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-1-Cbz-3-pyrrolidinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.